Calcium levulinate
Overview
Description
Calcium levulinate is a calcium salt of levulinic acid, known for its high calcium content and excellent bioavailability. It is commonly used as a calcium supplement in various pharmaceutical and nutritional applications. The compound is particularly valued for its ability to be easily absorbed through the intestinal wall, making it an effective means of addressing calcium deficiencies .
Mechanism of Action
Target of Action
Calcium levulinate, like most calcium supplements, primarily targets the intestinal wall . The intestinal wall plays a crucial role in the absorption of nutrients, including calcium, from the diet into the bloodstream.
Mode of Action
Once administered, this compound dissociates in the body, releasing supplemental calcium ions . These ions are then absorbed across the intestinal wall, serving to enhance calcium stores in the body .
Biochemical Pathways
The biochemical pathway affected by this compound is the calcium absorption pathway in the intestines . By increasing the availability of calcium ions, this compound supplementation can help maintain normal physiological functions that rely on calcium, such as bone health, muscle function, and nerve transmission.
Pharmacokinetics
This compound is considered a low molecular weight organic calcium ion type that is easily absorbed through the intestinal wall . This high bioavailability means that a significant proportion of the calcium in this compound can be absorbed and utilized by the body. The resultant this compound formulation, when used as a calcium supplement, possesses a high calcium content that is observed to be 14.8% higher than the content typically found in calcium lactate .
Result of Action
The primary result of this compound’s action is the enhancement of calcium stores in the body . This can have several beneficial effects, including supporting bone development, aiding muscle function, and facilitating nerve transmission. In essence, this compound is ultimately a relatively new calcium supplementation option .
Action Environment
The action of this compound is influenced by the environment in the stomach. With a neutral pH (around 7), this compound seamlessly integrates with the stomach’s natural rhythm, minimizing disruption and keeping your digestive symphony flowing smoothly . This makes it a versatile hero, perfect for fortifying a wide range of everyday essentials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium levulinate is typically synthesized through the direct reaction of levulinic acid with calcium hydroxide. The reaction is carried out at room temperature (20-25°C) with continuous stirring until the pH reaches 6.7. The resultant mixture is then subjected to decolorization, filtration, freezing, and low-temperature crystallization (0-5°C) to obtain the final product .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the same basic reaction but on a larger scale. The process includes the addition of water to calcium hydroxide, followed by the gradual addition of levulinic acid. The mixture is then processed through various stages of purification and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Calcium levulinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to produce various derivatives.
Reduction: Reduction reactions can yield products such as gamma-valerolactone.
Substitution: Substitution reactions can occur, particularly with halogens and other reactive groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using catalysts like palladium or nickel.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed:
Oxidation: Produces derivatives like succinic acid.
Reduction: Yields gamma-valerolactone.
Substitution: Forms halogenated levulinates.
Scientific Research Applications
Calcium levulinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cellular calcium regulation.
Medicine: Employed as a calcium supplement to treat hypocalcemia and other calcium deficiency-related conditions.
Industry: Utilized in the fortification of foods and beverages, as well as in the production of pharmaceuticals
Comparison with Similar Compounds
- Calcium gluconate
- Calcium lactate
- Calcium chloride
Comparison:
- Calcium levulinate vs. Calcium gluconate: this compound offers higher solubility and better absorption compared to calcium gluconate .
- This compound vs. Calcium lactate: this compound has a higher calcium content and is more easily absorbed than calcium lactate .
- This compound vs. Calcium chloride: While calcium chloride is highly soluble, it is more irritating to tissues compared to this compound, making the latter a preferred choice for supplementation .
This compound stands out due to its high bioavailability, ease of absorption, and minimal side effects, making it a superior choice for calcium supplementation in various applications.
Properties
IUPAC Name |
calcium;4-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O3.Ca/c2*1-4(6)2-3-5(7)8;/h2*2-3H2,1H3,(H,7,8);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKDPOQXVKRLEP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123-76-2 (Parent) | |
Record name | Calcium levulinate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8060454 | |
Record name | Pentanoic acid, 4-oxo-, calcium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: Solid; [Merck Index] Solid; [TCI America MSDS] | |
Record name | Calcium levulinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20112 | |
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Mechanism of Action |
Much like most calcium supplements, once calcium levulinate dissociates in the body after administration, absorption of the supplemental calcium ions across the intestinal wall serves to enhance calcium stores in the body. Regardless, levulinic acid (LA) is a commonly used chemical with one carbonyl group, one carboxyl group, and alpha-H comprised in its inner structure, which belongs to short-chain and non-volatile fatty acids. Moreover, the carbon-oxygen double bond from LA's carbonyl group possesses a strong polarity, where the oxygen atom has a stronger electron attracting ability compared to the carbon atom, such that the pi electron will ultimately transfer into the greater electronegative oxygen, therefore resulting in the formation of a positive charge center in the carbon atom. The electrophilic center of the carbon atom subsequently plays a critical role when the carbonyl group performs chemical reactions. Owing to the relatively strong electron receptor effect of the oxygen atom of the carbonyl group, LA has higher dissociation constants than a common saturated acid, which allows it to possess a stronger corresponding acidity. Furthermore, LA can be isomerized into the enol-isomer, owing to the presence of the carbonyl group. The chemical structure of LA consequently has several highly active sites, which facilitates it being used as a chemical platform for preparing many other chemical products. For example, the special structure of LA allows various kinds of products to be generated by way of esterification, halogenation, hydrogenation, oxy-dehydrogenation, and/or condensation, among many other methods. | |
Record name | Calcium levulinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13800 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
591-64-0 | |
Record name | Calcium levulinate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium levulinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13800 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pentanoic acid, 4-oxo-, calcium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanoic acid, 4-oxo-, calcium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium bis(4-oxovalerate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CALCIUM LEVULINATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ966USIL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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